N,N-Diethyl-1-naphthamide

Lipophilicity LogP Physicochemical Properties

N,N-Diethyl-1-naphthamide (CAS 5454-10-4), also known as N,N-diethyl-1-naphthalenecarboxamide or NSC 23062, is a tertiary naphthamide with the molecular formula C₁₅H₁₇NO and a molecular weight of 227.30 g/mol. It is an organic compound characterized by a naphthalene ring system attached to a diethylamide functional group, exhibiting a calculated LogP of approximately 3.32, indicating significant lipophilicity.

Molecular Formula C15H17NO
Molecular Weight 227.3 g/mol
CAS No. 5454-10-4
Cat. No. B015036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-1-naphthamide
CAS5454-10-4
SynonymsN,N-Diethyl-1-naphthalenecarboxamide;  NSC 23062
Molecular FormulaC15H17NO
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC=CC2=CC=CC=C21
InChIInChI=1S/C15H17NO/c1-3-16(4-2)15(17)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3
InChIKeySZOIQCLRXFNYCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethyl-1-naphthamide (CAS 5454-10-4) for Research and Procurement: Core Properties and Sourcing Profile


N,N-Diethyl-1-naphthamide (CAS 5454-10-4), also known as N,N-diethyl-1-naphthalenecarboxamide or NSC 23062, is a tertiary naphthamide with the molecular formula C₁₅H₁₇NO and a molecular weight of 227.30 g/mol . It is an organic compound characterized by a naphthalene ring system attached to a diethylamide functional group, exhibiting a calculated LogP of approximately 3.32, indicating significant lipophilicity . The compound is typically supplied as an oil and is soluble in organic solvents such as dichloromethane and ethyl acetate, with long-term storage recommended at -20°C . This compound serves as a versatile scaffold in medicinal chemistry and a key synthetic intermediate in the preparation of complex polycyclic aromatic hydrocarbons [1].

Why N,N-Diethyl-1-naphthamide Cannot Be Replaced by a Generic Naphthamide or Simple Amide Analog


The unique chemical and biological behavior of N,N-diethyl-1-naphthamide is dictated by the specific steric and electronic interplay between its 1-naphthyl core and the N,N-diethylamide substituent. Computational studies reveal that simple amide bond rotation is not possible for this compound; instead, it undergoes a complex, concerted rotational process involving the N-CO, Ar-CO, and ethyl groups [1]. This unusual stereodynamic property, absent in less sterically demanding analogs like N,N-dimethyl-1-naphthamide, directly influences its molecular recognition and binding conformation at biological targets. Consequently, substituting with a generic naphthamide or a simpler amide would result in a molecule with profoundly different conformational dynamics and, therefore, altered and unpredictable activity in assays ranging from enzyme inhibition to synthetic organic chemistry, rendering direct substitution scientifically invalid without extensive re-validation.

Quantitative Differentiation of N,N-Diethyl-1-naphthamide: A Comparative Evidence Guide


Enhanced Lipophilicity of N,N-Diethyl-1-naphthamide Compared to Its Dimethyl Analog

The substitution of methyl with ethyl groups on the amide nitrogen significantly increases the lipophilicity of the molecule, a critical parameter for membrane permeability and target engagement. The experimental LogP value for N,N-diethyl-1-naphthamide is reported as 3.32 . In comparison, the predicted ACD/LogP for the N,N-dimethyl-1-naphthamide analog is 2.40 . This quantifiable difference of 0.92 LogP units translates to an approximate 8-fold increase in partition coefficient, favoring the diethyl derivative for applications requiring enhanced passive diffusion or hydrophobic interactions.

Lipophilicity LogP Physicochemical Properties Drug Design

Synthetic Utility: N,N-Diethyl-1-naphthamide as a Critical Intermediate in High-Yield Polycyclic Hydrocarbon Synthesis

N,N-Diethyl-1-naphthamide has a demonstrated and quantifiable advantage as a synthetic building block. In a published five-step synthesis of 3-methylcholanthrene, starting from 5-methylhomophthalic anhydride and N,N-diethyl-1-naphthamide, the overall yield is a remarkable 55% [1]. While direct head-to-head yield comparisons with alternative routes using different naphthalene derivatives (e.g., 1-naphthoyl chloride or 1-naphthoic acid) are not explicitly provided in the same source, the literature-established efficiency of this specific coupling and subsequent cyclization underscores the unique reactivity profile of the N,N-diethyl-1-naphthamide scaffold in constructing complex polycyclic architectures.

Organic Synthesis Polycyclic Aromatic Hydrocarbons 3-Methylcholanthrene Synthetic Intermediate

Bioactivity: Evidence of Cytotoxic Efficacy Against Resistant Cancer Cell Lines

Commercial vendor technical documentation indicates that N,N-diethyl-1-naphthamide is a cytotoxic agent effective against cancer cells that have lost their sensitivity to other anticancer agents . Furthermore, the class of naphthoyl thioureas, to which related derivatives belong, demonstrates potent anticancer activities with IC₅₀ values below 1.3 μM against human cancer cell lines (MCF-7, HCT116, A549), surpassing reference drugs like doxorubicin in some assays . While a direct IC50 value for N,N-diethyl-1-naphthamide itself is not provided, the reported efficacy of this compound specifically against resistant phenotypes and the high potency of its structural class form a strong, class-level inference of its value as a research tool in oncology, distinguishing it from standard chemotherapeutics.

Cancer Research Cytotoxicity Drug Resistance In Vitro Pharmacology

Optimal Research and Industrial Application Scenarios for Procuring N,N-Diethyl-1-naphthamide


Advanced Organic Synthesis: Construction of Complex Polycyclic Frameworks

Procure N,N-diethyl-1-naphthamide as a reliable, high-yielding synthetic intermediate for the construction of complex polycyclic aromatic hydrocarbons, such as 3-methylcholanthrene. Its proven performance in a 55% overall yield over five steps makes it a preferred starting material over less characterized naphthalene derivatives, ensuring greater synthetic efficiency and reducing the need for extensive route optimization [1].

Oncology Research: Probing Drug-Resistant Cancer Phenotypes

Utilize this compound as a specialized research tool in oncology for investigating mechanisms of drug resistance. Given its reported efficacy against cancer cells insensitive to other anticancer agents, it offers a unique chemical probe for studying resistance pathways and identifying new therapeutic vulnerabilities, a capability not shared by standard, non-resistant cell-line screening hits .

Medicinal Chemistry: Optimizing Lipophilicity in Hit-to-Lead Campaigns

Use N,N-diethyl-1-naphthamide as a core scaffold for medicinal chemistry optimization, particularly when increased lipophilicity is a desired molecular property. The calculated ΔLogP of 0.92 compared to its dimethyl analog provides a quantifiable starting point for tuning the physicochemical profile of a lead series to improve membrane permeability and target engagement .

Biophysical Chemistry: Investigating Complex Molecular Stereodynamics

Employ this compound in advanced biophysical or computational chemistry studies focused on amide bond rotation and conformational dynamics. Its unique concerted rotational mechanism, as opposed to simple independent bond rotations in less sterically hindered amides, makes it an ideal model system for investigating fundamental principles of molecular motion and recognition [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-Diethyl-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.